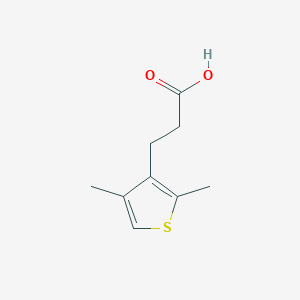
3-(2,4-Dimethylthiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a thiophene ring substituted with two methyl groups at positions 2 and 4, and a propanoic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds in the presence of sulfur sources.
Propanoic Acid Substitution: The propanoic acid group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a thiophene derivative, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylthiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl halides, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,4-Dimethylthiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylthiophen-3-yl)propanoic acid: Similar structure but with methyl groups at positions 2 and 5.
3-(2,4-Dihydroxyphenyl)propanoic acid: Contains hydroxyl groups instead of methyl groups.
2-(4-Methylphenyl)propanoic acid: Features a phenyl ring instead of a thiophene ring.
Uniqueness
3-(2,4-Dimethylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of methyl groups and a propanoic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2,4-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-5-12-7(2)8(6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
YETONZNZIDKRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


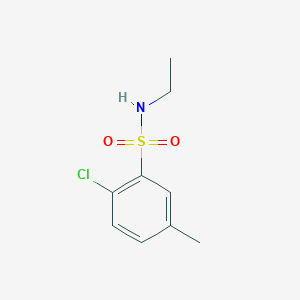

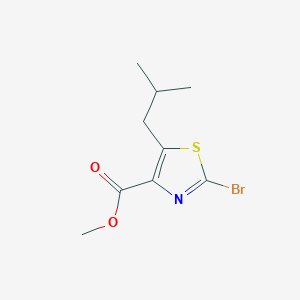
![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)

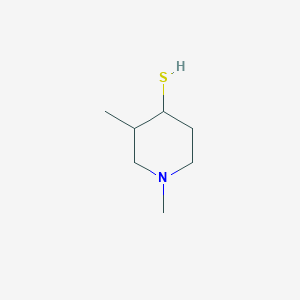
![2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13275892.png)
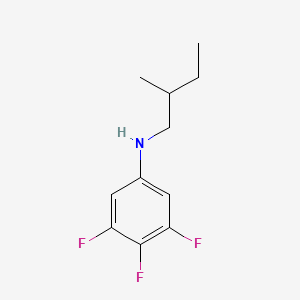
![4-[(4-Bromophenyl)methoxy]piperidine](/img/structure/B13275898.png)
![2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)
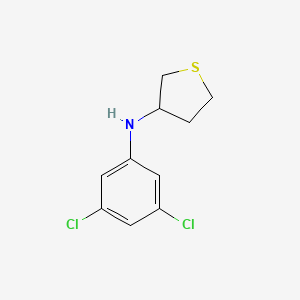
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13275922.png)

